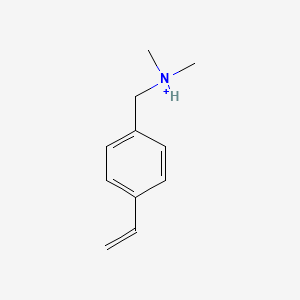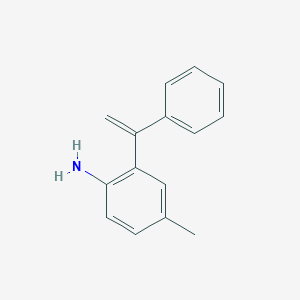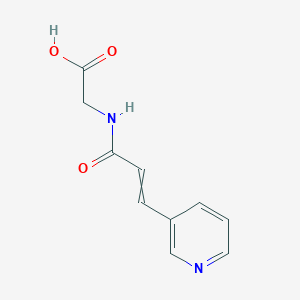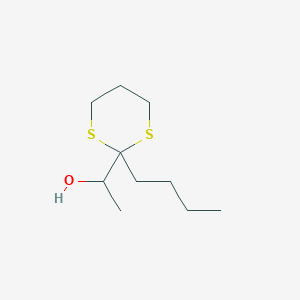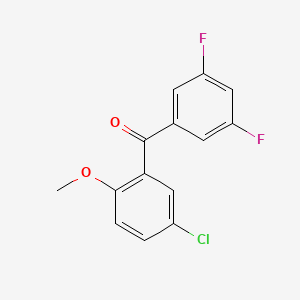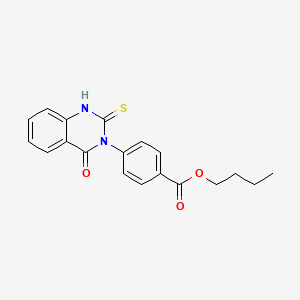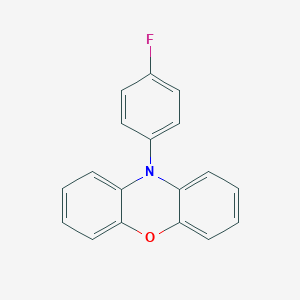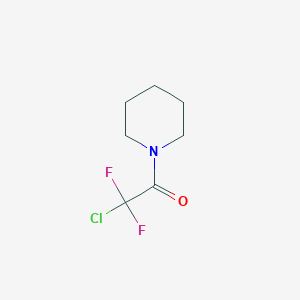
2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H10ClF2NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine with a chlorodifluoroacetyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine and chlorodifluoroacetyl chloride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level, usually around 0-5°C, to control the reaction rate.
Procedure: Piperidine is added to a solution of chlorodifluoroacetyl chloride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard purification techniques, such as extraction and distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperidine moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(piperidin-1-yl)ethan-1-one: Similar structure but lacks the difluoro groups.
1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group instead of the chlorodifluoroacetyl group.
2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one: Contains a chlorocyclopropyl group instead of the piperidine ring.
Uniqueness
2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of both the piperidine ring and the chlorodifluoroacetyl group. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H10ClF2NO |
|---|---|
Poids moléculaire |
197.61 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H10ClF2NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 |
Clé InChI |
POLDJIAONSZRPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



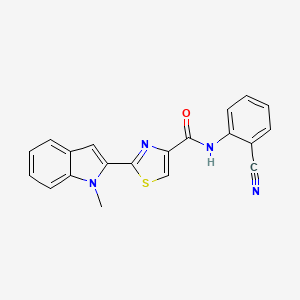
![3-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113121.png)
![Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate](/img/structure/B14113125.png)
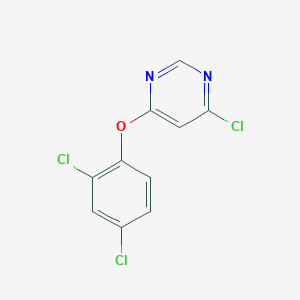
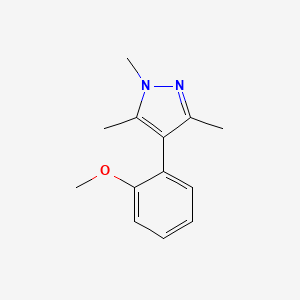
![7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14113133.png)
